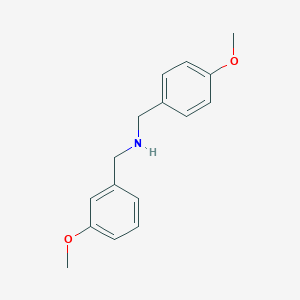

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine

Descripción general

Descripción

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features two methoxybenzyl groups attached to an amine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 3-methoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzyl groups and amine center are susceptible to oxidation under specific conditions.

Key Reactions:

-

Amine Oxidation: The central amine can undergo oxidation to form a nitroxide radical or imine derivative. Strong oxidizing agents like hydrogen peroxide () or meta-chloroperbenzoic acid () in polar solvents (e.g., methanol) may facilitate this process.

-

Benzyl Group Oxidation: Methoxy-substituted benzyl groups can be oxidized to aldehydes or ketones using agents like potassium permanganate () in acidic media or chromium trioxide ().

Table 1: Oxidation Pathways

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Amine → Nitroxide | , RT | radical |

| Benzyl → Aldehyde | , , Δ | 3/4-Methoxybenzaldehyde |

Reduction Reactions

The compound’s amine group can participate in reductive processes.

Key Reactions:

-

Amine Reduction: Catalytic hydrogenation (, Pd/C) may reduce the amine to a secondary alcohol, though steric hindrance from benzyl groups could limit reactivity.

-

Selective Methoxy Demethylation: Boron tribromide () in dichloromethane can cleave methoxy groups to hydroxyls under anhydrous conditions .

Mechanistic Insight:

Reduction of the amine is less common due to its tertiary nature, but reductive alkylation or hydrogenolysis of benzyl groups might occur under high-pressure .

Substitution Reactions

Nucleophilic substitution at the methoxy or benzyl positions is feasible.

Key Reactions:

-

Methoxy Group Substitution: Methoxy groups can be replaced via SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines or thiols) under acidic or basic conditions .

-

Benzyl Halide Formation: Reaction with or converts benzyl alcohol intermediates (from oxidation) to chlorides, enabling further substitutions.

Table 2: Substitution Conditions

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| Methoxy | , Δ | , 100°C | Amino-substituted derivative |

| Benzyl | , Δ | Toluene, reflux | Benzyl chloride intermediate |

Acid-Base Reactions

The amine’s basicity () allows protonation in acidic media, forming water-soluble ammonium salts. This property is exploited in purification or derivatization .

Example:

Benzylation and Alkylation

The amine can act as a weak nucleophile in SN1-like reactions with benzyl halides. For example, benzyl bromide () in tetrahydrofuran () with aqueous forms quaternary ammonium derivatives .

Mechanism:

-

Generation of benzylic carbocation from .

-

Nucleophilic attack by the amine.

-

Deprotonation to yield the alkylated product.

Complexation and Coordination

The lone pair on the nitrogen enables coordination with metal ions (e.g., , ) to form chelates, useful in catalytic or sensing applications .

Environmental and Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that derivatives of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine exhibit significant anticonvulsant properties. A study involving a series of substituted aryl regioisomers demonstrated that compounds with a 4′-substituted benzyl group showed superior activity in the maximal electroshock (MES) test, which is a standard model for evaluating anticonvulsant efficacy . The structure-activity relationship (SAR) studies revealed that non-bulky 4′-substituted derivatives were particularly effective, suggesting potential for development as new antiepileptic drugs.

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various substituted amino derivatives. For instance, it has been successfully utilized in the synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one through a condensation reaction, highlighting its versatility in creating complex molecular architectures . This synthesis not only showcases its utility but also opens avenues for further exploration of its derivatives in therapeutic contexts.

Neuropharmacology

Mechanism of Action Studies

The compound's role in neuropharmacology is underscored by its potential to interact with brain proteomes. Studies have utilized this compound to investigate binding targets within the brain, contributing to a better understanding of its mechanism of action and potential therapeutic effects . This aspect is crucial for developing targeted therapies for neurological disorders.

Biochemical Research

Proteomics Applications

In proteomics research, this compound is employed as a biochemical tool for labeling and studying proteins. Its ability to form stable complexes with various biomolecules makes it an ideal candidate for use in affinity purification and mass spectrometry applications . The compound's structural features allow for selective interactions with target proteins, facilitating detailed proteomic analyses.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, which can result in changes in cellular function.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methoxybenzyl chloride

- 4-Methoxybenzylamine

- 3-Methoxybenzyl alcohol

- 4-Methoxybenzyl alcohol

Uniqueness

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both 3-methoxy and 4-methoxybenzyl groups attached to the same amine. This structural feature can impart distinct chemical and biological properties compared to other similar compounds. For example, the combination of these two groups can enhance the compound’s solubility, stability, and binding affinity to molecular targets.

Actividad Biológica

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, also known as a methoxy-substituted benzylamine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H19N1O2

- Molecular Weight : 273.34 g/mol

- Structure : The compound features two methoxy groups attached to benzyl moieties, contributing to its chemical reactivity and solubility.

Antiproliferative Effects

Chalcone derivatives, which share structural similarities with this compound, have been extensively studied for their antiproliferative effects in cancer cells. These compounds often inhibit cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study on chalcone derivatives revealed that certain modifications led to enhanced anticancer activity, indicating that structural variations can significantly influence biological outcomes .

While specific mechanisms for this compound remain underexplored, insights can be drawn from related compounds:

- Hydrophobic Interactions : The methoxy groups enhance hydrophobic interactions with biological targets, potentially increasing binding affinity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting a possible role for this compound in modulating biochemical processes.

Research Findings and Future Directions

Despite the promising biological activities associated with methoxy-substituted benzylamines, comprehensive studies specifically targeting this compound are scarce. Future research should focus on:

- In vitro and In vivo Studies : Conducting detailed assays to evaluate the compound's efficacy against specific microbial strains and cancer cell lines.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound will provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the methoxy groups influence biological activity could lead to the development of more potent derivatives.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREJPPMSQIJNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354616 | |

| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148235-02-3 | |

| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.